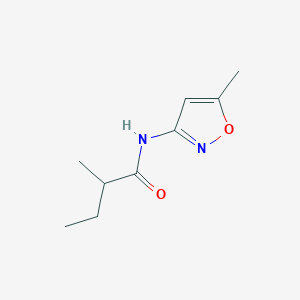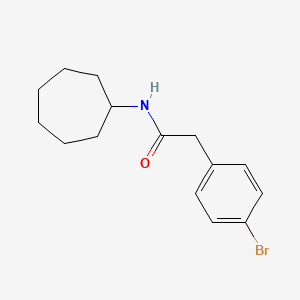![molecular formula C19H19N3O3S B11171662 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B11171662.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Coupling with Phenoxypropanamide: The final step involves coupling the thiadiazole derivative with phenoxypropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, resulting in the formation of amines or reduced thiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of amines or reduced thiadiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Activity: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry:
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, modulating cellular responses and exerting therapeutic effects.
Comparison with Similar Compounds
- N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
- N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Comparison:
- Structural Differences: While these compounds share the thiadiazole or thiazole core, they differ in the substituents attached to the ring, which can significantly impact their chemical properties and biological activities.
- Unique Features: N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is unique due to the presence of both the methoxybenzyl and phenoxypropanamide groups, which contribute to its distinct reactivity and potential applications.
- Biological Activity: The variations in substituents can lead to differences in biological activity, making each compound suitable for specific applications in research and industry.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13(25-16-6-4-3-5-7-16)18(23)20-19-22-21-17(26-19)12-14-8-10-15(24-2)11-9-14/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
InChI Key |
DESZHKOGMKDRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11171580.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenoxybutanamide](/img/structure/B11171588.png)
![2,6-dichloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B11171591.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11171598.png)

![Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11171610.png)
![3-Isobutyrylamino-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B11171617.png)

![3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11171629.png)
![N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11171634.png)
![N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B11171645.png)

![1-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171653.png)
![N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B11171660.png)
